molecular formula C9H5FN2 B7904541 5-fluoro-1H-indole-6-carbonitrile

5-fluoro-1H-indole-6-carbonitrile

Cat. No.: B7904541
M. Wt: 160.15 g/mol
InChI Key: GFDDOZARNIAOAT-UHFFFAOYSA-N
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Description

5-fluoro-1H-indole-6-carbonitrile: is a chemical compound belonging to the indole family, characterized by a fluorine atom at the 5th position and a cyano group at the 6th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-6-carbonitrile typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Substitution: The indole ring undergoes electrophilic substitution reactions due to its electron-rich nature.

    Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-fluoro-1H-indole-6-carbonitrile involves its interaction with biological targets, such as enzymes and receptors. The fluorine atom and cyano group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-fluoro-1H-indole-6-carbonitrile is unique due to the presence of both the fluorine atom and cyano group, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-1H-indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDDOZARNIAOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a microwave reaction vessel was added 5-fluoro-6-iodo-1H-indole (1 g), potassium ferrocyanide (1.41 g), Na2CO3 (0.80 g), PdCl2(dppf)-CH2Cl2 adduct (0.31 g) and N,N-dimethylacetamide (DMA). The reaction vessel was then sealed and heated in Biotage Initiator using initial high to 140° C. for 2 hours. After cooling the reaction, the solvent was evaporated and the residue was partitioned between water (50 mL) and ethyl acetate (50 mL). The insolubles were filtered, the organics were evaporated and the residue was chromatographed on silica gel to give the designed product 5-fluoro-1H-indole-6-carbonitrile (D151) (0.25 g). MS (ES): C9H5FN2 requires 160.0; found 161.1 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
catalyst
Reaction Step One
Quantity
0.31 g
Type
catalyst
Reaction Step One

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